molecular formula C23H30ClN3O3 B604679 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE CAS No. 354544-96-0

2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE

Cat. No.: B604679
CAS No.: 354544-96-0
M. Wt: 432g/mol
InChI Key: KOGXXJVTXNXQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety

Preparation Methods

The synthesis of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with piperazine to form 4-[(4-chlorophenyl)acetyl]-1-piperazine. This intermediate is then reacted with 2-aminoethylamine to form 2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}ethylamine. Finally, this compound is reacted with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions to yield the target compound .

Chemical Reactions Analysis

2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to metal ions through its cyclohexanedione moiety, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to their observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:

The uniqueness of this compound lies in its combination of a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety, which imparts specific chemical and biological properties.

Properties

CAS No.

354544-96-0

Molecular Formula

C23H30ClN3O3

Molecular Weight

432g/mol

IUPAC Name

2-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C23H30ClN3O3/c1-23(2)14-20(28)19(21(29)15-23)16-25-7-8-26-9-11-27(12-10-26)22(30)13-17-3-5-18(24)6-4-17/h3-6,16,28H,7-15H2,1-2H3

InChI Key

KOGXXJVTXNXQDG-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

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